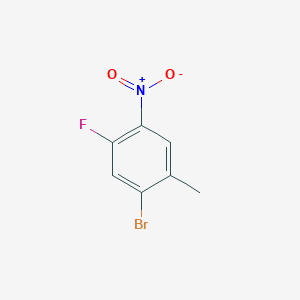

1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-5-fluoro-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWJXYWJUJFEMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695159 | |

| Record name | 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64695-96-1 | |

| Record name | 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-5-fluoro-2-methyl-4-nitrobenzene synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

Introduction

This compound is a polysubstituted aromatic compound of significant interest in organic synthesis. Its unique arrangement of electron-withdrawing (nitro, fluoro, bromo) and electron-donating (methyl) groups on a benzene ring makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, such as nucleophilic aromatic substitution or reduction of the nitro group to an amine, providing a gateway to a diverse range of derivatives.[2][3]

This technical guide, designed for researchers and professionals in chemical and drug development, provides a comprehensive overview of the synthesis and detailed characterization of this compound. We will delve into the mechanistic principles governing its synthesis, present a field-proven experimental protocol, and detail the analytical techniques required to verify its structure and purity.

Part 1: Synthesis via Electrophilic Aromatic Substitution

The most direct and established method for synthesizing this compound is through the electrophilic aromatic nitration of its precursor, 2-Bromo-4-fluorotoluene.[4] This reaction is a cornerstone of aromatic chemistry, involving the introduction of a nitro group (-NO₂) onto the benzene ring.[5]

Principle and Mechanistic Insights

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1] A powerful electrophile, the nitronium ion (NO₂⁺), is generated in situ from a nitrating agent. While the classic nitrating mixture is a combination of concentrated nitric and sulfuric acids, an alternative and effective method utilizes potassium nitrate in concentrated sulfuric acid.[4][6]

Generation of the Electrophile: Sulfuric acid, a strong acid, protonates the nitrate ion (from KNO₃), which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).

Electrophilic Attack and Regioselectivity: The π-electron system of the 2-Bromo-4-fluorotoluene ring attacks the nitronium ion. The position of this attack (regioselectivity) is directed by the existing substituents on the ring.

-

Methyl (-CH₃): An activating, ortho-, para- directing group.

-

Bromine (-Br) and Fluorine (-F): Deactivating, but ortho-, para- directing halogens.

Considering the positions on the starting material (2-Bromo-4-fluorotoluene):

-

The position ortho to the methyl group and meta to both halogens is sterically hindered.

-

The position ortho to the bromine and meta to the methyl group is activated by the methyl group (para to it) and the fluorine (ortho to it). This makes it the most favorable position for electrophilic attack, leading to the desired product, this compound.

The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7] A weak base in the mixture (such as HSO₄⁻ or H₂O) then removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[8]

Visual Representation of the Synthetic Pathway

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is adapted from established synthetic methods.[4]

Materials and Equipment:

-

Starting Material: 2-Bromo-4-fluorotoluene (1.0 equiv)

-

Reagents: Potassium nitrate (1.3 equiv), 98% Concentrated Sulfuric Acid

-

Solvents: Ethyl acetate, Petroleum ether, Saturated brine solution

-

Equipment: Three-necked flask, magnetic stirrer, thermometer, dropping funnel, ice-water bath, rotary evaporator, equipment for silica gel column chromatography.

Procedure:

-

Reaction Setup: In a three-necked flask, add 2-Bromo-4-fluorotoluene (e.g., 5.0 g, 26.5 mmol, 1.0 equiv) and concentrated sulfuric acid (50 ml).

-

Cooling: Cool the solution to between 0 °C and 5 °C using an ice-water bath.

-

Addition of Nitrating Agent: While maintaining the low temperature, add potassium nitrate (3.5 g, 34.6 mmol, 1.3 equiv) in small portions to control the exothermic reaction.

-

Reaction: Once the addition is complete, allow the mixture to warm to room temperature (approx. 25 °C) and stir for 2 hours under a nitrogen atmosphere.

-

Quenching: After the reaction is complete (monitored by TLC), carefully pour the reaction mixture into a large beaker containing a substantial amount of ice water. This will precipitate the crude product and dilute the acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the combined organic phases with a saturated brine solution to remove residual acid and water-soluble impurities.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

-

Purification: Purify the resulting crude product by silica gel column chromatography, using petroleum ether as the eluent, to yield the pure compound.[4] A typical yield for this reaction is around 54.3%.[4]

Part 2: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. This involves a combination of determining its physical properties and employing various spectroscopic techniques.[9][10]

Summary of Properties

| Property | Value | Source |

| CAS Number | 64695-96-1 | [4] |

| Molecular Formula | C₇H₅BrFNO₂ | [4] |

| Molecular Weight | 234.02 g/mol | [4] |

| Appearance | Solid | [11] |

| Purity | Typically >95% after chromatography | [11] |

| Storage | Sealed in a dry environment at room temperature | [11] |

Spectroscopic Analysis & Data Interpretation

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure.[12]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR):

-

Methyl Protons (-CH₃): A singlet peak is expected around δ 2.3-2.5 ppm, integrating to 3 protons.

-

Aromatic Protons (Ar-H): Two distinct signals are expected in the aromatic region (δ 7.0-8.5 ppm). One proton is adjacent to the bromine atom, and the other is adjacent to the fluorine atom. Due to coupling with the adjacent fluorine atom (¹⁹F), the signal for the proton next to it will appear as a doublet. The other aromatic proton will appear as a singlet or a narrowly split doublet due to long-range coupling.

-

-

¹³C NMR (Carbon NMR):

-

Methyl Carbon (-CH₃): A signal in the aliphatic region (δ 15-25 ppm).

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons bonded to fluorine and bromine will show characteristic splitting patterns and chemical shifts. The carbon attached to the nitro group will be significantly deshielded (shifted downfield).

-

B. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.[9]

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~1600-1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

-

~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. These are crucial for confirming the success of the nitration.

-

~1250-1150 cm⁻¹: C-F stretching vibration.

-

~700-500 cm⁻¹: C-Br stretching vibration.

C. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and elemental composition of the compound.[13]

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (234.02 g/mol ).

-

Isotopic Pattern: A key feature will be the presence of two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺. This is the characteristic isotopic signature of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio).

Characterization Workflow

Caption: Workflow for the analytical characterization of the final product.

Part 3: Safety Information

Substituted nitroaromatic compounds should be handled with care. Based on data for similar compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[14] It may also cause skin and serious eye irritation, as well as respiratory irritation.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

References

- Benchchem. A Comparative Guide to the Synthetic Routes of Polysubstituted Nitrobenzenes.

- Benchchem. A Comparative Guide to the Synthesis of Substituted Nitrobenzenes.

- ChemicalBook. This compound synthesis.

- Advanced ChemBlocks Inc. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, 5-Bromo-2-fluoro-4-methylnitrobenzene.

- Study.com. Nitrobenzene Structure, Production & Uses.

- Chemistry LibreTexts. 16.5: Synthetic Strategies Toward Substituted Benzenes.

- Benchchem. literature review on the synthesis of substituted nitrobenzenes.

- PubChem. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.

- ChemicalBook. This compound(64695-96-1) 1 H NMR.

- ChemicalBook. Benzene, 1-bromo-2-fluoro-5-methyl-4-nitro-(948294-26-6) 1 H NMR.

- Sigma-Aldrich. This compound.

- BLDpharm. 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene.

- Advanced ChemBlocks. 1-Bromo-4-Fluoro-2-Methyl-5-Nitrobenzene 95%.

- ResearchGate. Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines.

- Journal of Chromatography. Gas chromatographic and mass spectrometric determination of nitroaromatics in water.

- PubChem. 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene.

- PrepChem.com. Synthesis of meta-bromonitrobenzene.

- National Institutes of Health. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122.

- LookChem. 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 Powder Competitive Price.

- ChemicalBook. 1-bromo-4-fluoro-2-nitrobenzene(446-09-3)ir1.

- Longdom Publishing SL. Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry.

- EBSCO. Spectroscopic Analysis | Research Starters.

- TCI Chemicals. 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene.

- ChemicalBook. 1-Bromo-4-nitrobenzene(586-78-7) IR Spectrum.

- NIST WebBook. Benzene, 2-bromo-1-methyl-4-nitro-.

- Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

- ChemScene. 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene.

-

YouTube. Electrophilic Aromatic Substitution (EAS) Reaction: Nitration. Available from: [Link]

-

ResearchGate. (PDF) 1-Bromo-4-methyl-2-nitrobenzene. Available from: [Link]

-

YouTube. Nitration of Aromatics - Electrophilic Aromatic Substitution Reaction in Organic Chemistry. Available from: [Link]

-

YouTube. NITRATION TIME! Making A Chemical Called Nitrobromobenzene. Available from: [Link]

-

YouTube. Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. longdom.org [longdom.org]

- 10. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]

- 11. This compound | 64695-96-1 [sigmaaldrich.com]

- 12. 170098-98-3 | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, 5-Bromo-2-fluoro-4-methylnitrobenzene [fluoromart.com]

- 13. Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene in Common Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene, a key intermediate in pharmaceutical synthesis and organic chemistry research. In the absence of extensive publicly available quantitative solubility data, this document synthesizes theoretical principles of solubility, qualitative experimental observations, and a detailed protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems to facilitate reaction optimization, purification, and formulation development.

Introduction: The Significance of this compound

This compound (CAS No. 64695-96-1) is a substituted nitrobenzene derivative with a molecular formula of C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol .[1][2] Its multifaceted structure, featuring a bromine atom, a fluorine atom, a methyl group, and a nitro group on a benzene ring, makes it a valuable building block in organic synthesis. These functional groups provide multiple reaction sites for the construction of more complex molecules, particularly in the development of pharmacologically active compounds.[3]

A fundamental physicochemical property governing the utility of any compound in synthesis and formulation is its solubility. The ability to dissolve a substance in a suitable solvent is critical for:

-

Reaction Kinetics: Ensuring reactants are in the same phase for efficient molecular interaction.

-

Purification: Selecting appropriate solvents for crystallization, extraction, and chromatographic separation.

-

Formulation: Developing stable and bioavailable drug products.

This guide will explore the theoretical underpinnings of this compound's solubility, present available qualitative data, and provide a robust experimental framework for its quantitative determination.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[4] The overall process of dissolution involves overcoming the solute-solute interactions (lattice energy) and the solvent-solvent interactions to form new solute-solvent interactions.

Molecular Structure and Polarity Analysis

The structure of this compound is key to understanding its solubility profile.

-

Benzene Ring: The core aromatic ring is nonpolar.

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group.

-

Halogens (Br and F): Bromine and fluorine are electronegative, contributing to the molecule's polarity.

-

Methyl Group (-CH₃): This is a nonpolar, electron-donating group.

The presence of both polar (nitro, halogens) and nonpolar (benzene ring, methyl group) regions gives this compound a moderate overall polarity. It is a solid at room temperature, indicating significant intermolecular forces in its crystal lattice.[1][3]

Predicting Solubility in Common Organic Solvents

Based on its structure, we can predict its solubility behavior:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar benzene ring and methyl group will promote solubility in these solvents. However, the polar nitro and halo groups will limit high solubility.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Acetone, DMSO): These solvents can interact favorably with the polar functional groups of the molecule. Dichloromethane and chloroform are often good solvents for compounds of moderate polarity.[3] The slight solubility in Dimethyl Sulfoxide (DMSO) is also expected due to DMSO's high polarity.[3]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding. While this compound does not have a hydrogen bond donor, the oxygen atoms of the nitro group can act as hydrogen bond acceptors. Solubility is expected to be moderate.

-

Water: Due to the large nonpolar aromatic ring, the compound is predicted to have very low solubility in water.[4]

Qualitative Solubility Data

| Solvent | Predicted Polarity | Predicted Solubility |

| Dichloromethane (DCM) | Polar Aprotic | Soluble[3] |

| Chloroform | Polar Aprotic | Soluble[3], Slightly Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble[3] |

| Water | Polar Protic | Low to Insoluble[4] |

Note: "Slightly Soluble" indicates that the compound does not dissolve to a large extent.

Experimental Protocol for Quantitative Solubility Determination

Given the scarcity of public data, experimental determination is crucial. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Workflow for Solubility Determination

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

To a series of vials, add a known volume (e.g., 2 mL) of each selected organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a solid phase remains after equilibration.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution is constant over time.

-

-

Phase Separation:

-

Remove the vials from the shaker and centrifuge them at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent.

-

Create a calibration curve by preparing a series of standards of known concentrations from the stock solution.

-

Analyze the standards using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to establish a linear relationship between absorbance/peak area and concentration.

-

Accurately dilute the filtered supernatant from the equilibrated samples to fall within the range of the calibration curve.

-

Analyze the diluted samples and use the calibration curve to determine the concentration of the saturated solution.

-

-

Data Reporting:

-

Express solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Advanced Approaches: In Silico Solubility Prediction

In modern drug discovery and chemical process development, computational models are increasingly used to predict physicochemical properties like solubility, saving time and resources.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate molecular descriptors (numerical representations of molecular structure) with experimental solubility data.[5] For nitroaromatic compounds, these models can provide estimations of solubility in various solvents.[6][7]

Physics-Based Models

More advanced, physics-based methods can predict solubility from first principles by calculating the free energy of solvation and the lattice energy of the solid state.[8] While computationally intensive, these methods can be highly accurate and do not rely on large experimental datasets for training.

Caption: Logical relationship of in silico solubility prediction methods.

Conclusion

While quantitative solubility data for this compound is not widely published, a strong understanding of its molecular structure allows for reliable qualitative predictions of its behavior in common organic solvents. The compound is expected to be soluble in polar aprotic solvents like dichloromethane and chloroform, with limited solubility in nonpolar and highly polar protic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. Furthermore, the use of in silico prediction models presents a valuable complementary approach for estimating solubility in the early stages of research and development.

References

- 1-Bromo-2-Fluoro-4-Methyl-5-Nitrobenzene | CAS 262361-47-3. (n.d.).

- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). Chemical Reviews.

- 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, 5-Bromo-2-fluoro-4-methylnitrobenzene. (n.d.).

- Solubility of Dichloronitrobenzene in Eight Organic Solvents from T = (278.15 to 303.15) K: Measurement and Thermodynamic Modeling. (2025, August 10). ResearchGate.

- (PDF) QSAR and QSPR model development and comparison for drugs having low solubility. (2019, September 19).

- Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (2020, November 16). Research Communities by Springer Nature.

- In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022, December 1). PMC - NIH.

- (PDF) In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2025, October 13). ResearchGate.

- Nitrobenzene - Solubility of Things. (n.d.).

- This compound | 64695-96-1 - Sigma-Aldrich. (n.d.).

- 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem. (n.d.).

Sources

- 1. This compound | 64695-96-1 [sigmaaldrich.com]

- 2. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, 5-Bromo-2-fluoro-4-methylnitrobenzene CAS#: 170098-98-3 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Reactivity profile of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

An In-depth Technical Guide to the Reactivity Profile of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

Introduction

This compound (CAS No: 64695-96-1) is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules.[1] Its strategic arrangement of bromo, fluoro, methyl, and nitro substituents on the benzene ring imparts a unique and predictable reactivity profile, making it a valuable building block for researchers in drug discovery, agrochemicals, and materials science.[2][3][4] The presence of a potent electron-withdrawing nitro group profoundly influences the molecule's electronic landscape, rendering the aromatic core susceptible to specific chemical transformations.

This technical guide provides a comprehensive analysis of the reactivity of this compound. We will delve into its molecular structure and electronic properties, detail its synthesis, and offer a mechanistic exploration of its key reactions, with a primary focus on Nucleophilic Aromatic Substitution (SNAr). This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven insights required for its effective utilization in complex synthetic campaigns.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of the interplay between its various substituents. The nitro group at C4 is a strong electron-withdrawing group (-I, -M), which deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic substitution.[3][5] The halogens (Bromo at C1, Fluoro at C5) are also deactivating (-I, +M), while the methyl group at C2 is a weak activating group (+I). The cumulative effect of these groups, particularly the powerful nitro group, dictates the primary reaction pathways.

Caption: Electronic effects of substituents on the benzene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 64695-96-1 | [1][6] |

| Molecular Formula | C₇H₅BrFNO₂ | [7] |

| Molecular Weight | 234.02 g/mol | [1][6] |

| Physical Form | Solid | |

| InChI Key | RYWJXYWJUJFEMD-UHFFFAOYSA-N | |

| Storage | Sealed in dry, room temperature |

Synthesis

The title compound is typically prepared via electrophilic nitration of a disubstituted benzene precursor. A common and efficient route starts from 2-Bromo-4-fluorotoluene.[6] The directing effects of the methyl (ortho, para-directing) and bromo (ortho, para-directing) groups, combined with the fluoro group's influence, guide the incoming nitro group to the desired C4 position.

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol: Nitration of 2-Bromo-4-fluorotoluene[7]

This protocol describes the synthesis on a 26.5 mmol scale.

-

Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-Bromo-4-fluorotoluene (5.0 g, 26.5 mmol, 1.0 equiv) and 98% concentrated sulfuric acid (50 mL).

-

Cooling: Cool the solution to a temperature between 0 °C and 5 °C using an ice bath.

-

Addition of Nitrating Agent: While maintaining the low temperature, add potassium nitrate (3.5 g, 34.6 mmol, 1.3 equiv) in small portions to control the exotherm.

-

Reaction: After the addition is complete, allow the mixture to warm to 25 °C and stir for 2 hours under a nitrogen atmosphere.

-

Quenching and Extraction: Carefully pour the reaction mixture into a large beaker containing a substantial amount of ice water. Extract the aqueous mixture with ethyl acetate.

-

Washing and Drying: Wash the combined organic phases with saturated brine, then dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material by silica gel column chromatography using petroleum ether as the eluent to yield the pure product (3.4 g, 54.3% yield).[6]

Reactivity Profile and Mechanistic Insights

A. Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this compound's reactivity is its propensity to undergo Nucleophilic Aromatic Substitution (SNAr). This reaction class is characterized by the displacement of a leaving group (typically a halide) on an electron-poor aromatic ring by a nucleophile.[3] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][8]

Causality of Reactivity:

-

Activation: The nitro group at C4 strongly withdraws electron density from the ring via both inductive (-I) and resonance (-M) effects. This creates a significant partial positive charge (δ+) on the ring carbons, particularly those ortho and para to the nitro group.

-

Sites of Attack: Both the bromo group at C1 (para to NO₂) and the fluoro group at C5 (ortho to NO₂) are positioned at activated sites.

-

Intermediate Stabilization: When a nucleophile attacks either C1 or C5, the resulting negative charge in the Meisenheimer complex is delocalized onto the oxygen atoms of the nitro group. This delocalization provides substantial stabilization, lowering the activation energy for the initial nucleophilic attack, which is typically the rate-determining step.[5][9]

Regioselectivity: Bromo vs. Fluoro Displacement

A critical consideration is which halogen is preferentially displaced.

-

Leaving Group Ability (Halogens): In SNAr, the C-F bond is stronger than the C-Br bond. However, the rate-determining step is the initial attack, not the departure of the leaving group. Fluorine's high electronegativity makes the carbon it's attached to more electrophilic and better stabilizes the intermediate, often leading to a faster reaction (reactivity order is typically F > Cl > Br > I).

-

Positional Activation: The bromo group is para to the nitro group, while the fluoro group is ortho. Resonance stabilization of the Meisenheimer complex is highly effective when the negative charge can be delocalized from the ortho and para positions directly onto the nitro group. Both positions allow for this stabilization. However, the para position (attack at C1, displacing Br) is sterically less hindered than the ortho position (attack at C5, displacing F), which is flanked by the nitro and methyl groups.

Therefore, while fluorine is generally more activating, the combination of strong para resonance stabilization and lower steric hindrance often favors the displacement of the bromine atom at the C1 position. The precise outcome can, however, be influenced by the nature of the nucleophile and the reaction conditions.

Caption: Competing SNAr pathways for nucleophilic attack.

Representative Protocol: Amination via SNAr

This is a generalized protocol based on standard SNAr conditions.

-

Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO.

-

Add Reagents: Add the amine nucleophile (e.g., morpholine, 1.2-2.0 equiv) and a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0 equiv) to scavenge the HBr byproduct.

-

Heating: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography or recrystallization.

B. Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine (-NH₂), a critical functional group in medicinal chemistry for forming amides, sulfonamides, and for participating in further coupling reactions.[2] This transformation dramatically alters the electronic character of the ring, converting the strongly deactivating nitro group into a strongly activating amino group.

Standard Protocol: Reduction with Tin and HCl [10]

-

Reaction Setup: Suspend this compound (1.0 equiv) and tin (Sn) powder (3-4 equiv) in ethanol in a round-bottom flask.

-

Acid Addition: Heat the mixture to reflux and add concentrated hydrochloric acid (HCl) dropwise.

-

Reaction: Continue refluxing until the starting material is consumed (monitor by TLC).

-

Workup: Cool the reaction and filter to remove excess tin. Make the filtrate strongly basic (pH > 10) with aqueous NaOH to precipitate tin salts and deprotonate the aniline product.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Purify as needed.

C. Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[2][11] These reactions are fundamental for C-C and C-N bond formation. However, the electron-deficient nature of the aromatic ring can make oxidative addition to the C-Br bond more challenging, potentially requiring more electron-rich phosphine ligands or specialized catalyst systems to achieve high efficiency.

Applications in Complex Synthesis

The true value of this compound lies in its role as a scaffold for building more complex molecular architectures. A typical synthetic strategy involves:

-

SNAr Reaction: Displace the bromo group with a key fragment or nucleophile.

-

Nitro Reduction: Reduce the nitro group to an aniline.

-

Further Functionalization: Use the newly formed aniline and the remaining fluoro and methyl groups as handles for subsequent reactions, such as cyclizations to form heterocycles, a common motif in pharmaceutical compounds.[2]

This stepwise approach allows for the controlled and regioselective introduction of molecular diversity, accelerating the drug discovery process.[2]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[12]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.

Conclusion

This compound is a potent synthetic intermediate whose reactivity is dominated by the powerful activating effect of its C4-nitro group. Its primary reaction pathway is Nucleophilic Aromatic Substitution, with a nuanced regioselectivity between the bromo and fluoro positions that can be exploited by the synthetic chemist. The ability to subsequently reduce the nitro group to an amine further enhances its utility, providing a gateway to a wide array of complex nitrogen-containing molecules. A thorough understanding of its electronic properties and reaction mechanisms, as detailed in this guide, is essential for leveraging this compound to its full potential in research and development.

References

-

1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 . PubChem. [Link]

-

The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound | C7H5BrFNO2 | CID 53403286 . PubChem. [Link]

-

Aromatic Substitution | Flow Reactions . Vapourtec Flow Chemistry. [Link]

-

Synthesis of meta-bromonitrobenzene . PrepChem.com. [Link]

-

Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... . ResearchGate. [Link]

-

Exploring 1-Bromo-3-Fluoro-5-Nitrobenzene: Properties and Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene . MySkinRecipes. [Link]

-

Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Method for preparing 2-bromo-5-fluoroaniline.

-

1-bromo-5-fluoro-2-methyl-4-nitro-benzene Market Size, Share, Trend and Forcarst to 2025 . Prof Research. [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices . National Institutes of Health (NIH). [Link]

-

Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution . Stack Exchange. [Link]

-

Reactions of Methylbenzene and Nitrobenzene Chemistry Unit 2 . YouTube. [Link]

Sources

- 1. This compound | 64695-96-1 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. vapourtec.com [vapourtec.com]

- 4. 1-bromo-5-fluoro-2-methyl-4-nitro-benzene Market Size, Share, Trend and Forcarst to 2025 | Prof Research [prof-research.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C7H5BrFNO2 | CID 53403286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 170098-98-3 | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, 5-Bromo-2-fluoro-4-methylnitrobenzene [fluoromart.com]

- 12. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential applications of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene in organic synthesis

An In-Depth Technical Guide to the Applications of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene in Organic Synthesis

Introduction

This compound is a highly functionalized aromatic compound that serves as a versatile and strategic building block in modern organic synthesis. Its unique arrangement of substituents—a bromine atom, a fluorine atom, a methyl group, and a powerful electron-withdrawing nitro group—provides a rich platform for a variety of chemical transformations. The interplay of these groups governs the molecule's reactivity, allowing for regioselective modifications at multiple sites. This guide offers a comprehensive exploration of the synthetic potential of this reagent, focusing on its core reactivity and applications in the development of complex molecules for the pharmaceutical and materials science sectors. For researchers and drug development professionals, understanding the nuanced reactivity of this compound is key to unlocking novel synthetic pathways and accelerating discovery programs.

Physicochemical Properties and Structural Analysis

The synthetic utility of this compound stems directly from its chemical structure and properties. The strategic placement of its functional groups creates a unique electronic environment that dictates its reactivity in various organic reactions.

Structural Features and Electronic Effects:

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly deactivates the aromatic ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr). Its position para to the fluorine atom is crucial for activating that site.

-

Fluorine Atom (-F): Fluorine is a highly electronegative atom that acts as an excellent leaving group in SNAr reactions, especially when activated by a para-nitro group.[1][2] The incorporation of fluorine into final products is also highly desirable in medicinal chemistry, as it can enhance metabolic stability, bioavailability, and binding affinity.[3]

-

Bromine Atom (-Br): The bromine atom is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.[4][5]

-

Methyl Group (-CH₃): This electron-donating group can influence the overall electron density of the ring and provides an additional steric and electronic handle for more advanced synthetic designs.

| Property | Value | Reference |

| CAS Number | 64695-96-1 | |

| Molecular Formula | C₇H₅BrFNO₂ | |

| Molecular Weight | 234.02 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage Conditions | Sealed in a dry environment at room temperature |

Key Synthetic Transformations

The multifunctionality of this compound allows for a sequence of selective reactions, making it a valuable intermediate. The primary transformations involve nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for this molecule is the nucleophilic aromatic substitution of the fluorine atom. The strong electron-withdrawing nitro group at the para position stabilizes the intermediate Meisenheimer complex, making the fluorine an excellent leaving group.[1][2] This reaction is a cornerstone for introducing a wide variety of nucleophiles, particularly amines and alkoxides.

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The negative charge is delocalized across the ring and, critically, onto the oxygen atoms of the nitro group. In the second step, the leaving group (fluoride) is eliminated, and the aromaticity of the ring is restored.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: General Procedure for SNAr with an Amine

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as DMF, DMSO, or NMP.

-

Addition of Reagents: Add the desired amine (1.1-1.5 eq.) and a non-nucleophilic base like K₂CO₃ or DIPEA (2.0-3.0 eq.).

-

Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress using TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C bonds.

This reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or ester) to form a biaryl structure. The Suzuki-Miyaura coupling is renowned for its mild reaction conditions and tolerance of a wide range of functional groups.[5][6]

Mechanism: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the aryl bromide to form a Pd(II) complex.

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final biaryl product.

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a degassed mixture of a suitable solvent (e.g., dioxane/water or toluene/ethanol/water), add this compound (1.0 eq.), the boronic acid (1.2-1.5 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).

-

Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ and a ligand like SPhos or XPhos.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography.

The Sonogashira coupling is used to form a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. This reaction is typically catalyzed by both palladium and a copper(I) co-catalyst.[4][7]

Mechanism: The reaction mechanism is similar to the Suzuki coupling but involves a copper acetylide intermediate. The Pd(0) catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the aryl-alkyne product.[4]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a solvent like THF or DMF.

-

Addition of Reagents: Add the terminal alkyne (1.1-1.5 eq.) and a base, typically an amine such as triethylamine or diisopropylamine (2.0-5.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

-

Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Reduction of the Nitro Group

The transformation of the nitro group into an amine is a crucial step that dramatically expands the synthetic utility of the molecule, providing access to anilines which are precursors to amides, sulfonamides, and various heterocyclic systems.[8] This reduction can be achieved with high chemoselectivity, often leaving the aryl halides intact.

Common Reducing Agents:

-

Catalytic Hydrogenation (H₂/Pd/C): A very common and clean method, though it may also reduce the C-Br bond (hydrogenolysis) under certain conditions.[9]

-

Raney Nickel: Often used as an alternative to Pd/C to avoid dehalogenation of aryl bromides.[9]

-

Metal/Acid Systems (Fe/HCl, Sn/HCl, Zn/AcOH): Classic and robust methods for nitro group reduction.[9]

-

Tin(II) Chloride (SnCl₂): A mild reagent that is often selective for the nitro group in the presence of other reducible functionalities.[9]

Caption: Sequential functionalization workflow for the title compound.

Experimental Protocol: General Procedure for Nitro Reduction with SnCl₂

-

Reaction Setup: Suspend the nitro-containing starting material (1.0 eq.) in a solvent such as ethanol or ethyl acetate.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq.) in portions.

-

Reaction Conditions: Heat the mixture to reflux (around 70-80 °C) and stir until the reaction is complete.

-

Work-up: Cool the reaction mixture and carefully neutralize it by adding a saturated aqueous solution of NaHCO₃ or a solution of NaOH until the pH is basic. This will precipitate tin salts.

-

Purification: Filter the mixture through celite to remove the tin salts, washing the pad with the reaction solvent. Extract the filtrate with an organic solvent, dry the combined organic layers, and concentrate to obtain the aniline product, which can be further purified if necessary.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

This compound is a powerful and multifaceted building block in organic synthesis. The distinct reactivity of its three key functional sites—the activated fluorine for SNAr, the bromine for cross-coupling, and the nitro group for reduction to an amine—allows for a logical and sequential approach to constructing complex molecular architectures. This strategic versatility makes it an invaluable tool for medicinal chemists and materials scientists aiming to synthesize novel compounds with tailored properties. A thorough understanding of its reactivity profiles, as outlined in this guide, is essential for leveraging its full synthetic potential.

References

-

1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem. [Link]

-

This compound | C7H5BrFNO2 | CID 53403286 - PubChem. [Link]

-

A new reagent for selective reduction of nitro group - NISCAIR. [Link]

-

Sonogashira Coupling | NROChemistry. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. [Link]

-

Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. [Link]

-

Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. [Link]

-

Nitro Reduction - Common Conditions - Organic Chemistry Data. [Link]

-

1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 Powder Competitive Price - LookChem. [Link]

-

Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... - ResearchGate. [Link]

-

Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- EP2266961B1 - Process for the synthesis of organic compounds - Google P

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. [Link]

-

Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution - Chemistry Stack Exchange. [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. [Link]

-

Amine synthesis by nitro compound reduction - Organic Chemistry Portal. [Link]

-

mod02lec13 - Nucleophilic aromatic substitution - Part 01 - YouTube. [Link]

-

1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, min 98%, 100 grams - HBARSCI. [Link]

-

Exploring 1-Bromo-3-Fluoro-5-Nitrobenzene: Properties and Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing). [Link]

-

ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. - ResearchGate. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. [Link]

-

Bromide conversions in C-C coupling reactions using... | Download Table - ResearchGate. [Link]

-

1-bromo-5-fluoro-2-methyl-4-nitro-benzene Market Size, Share, Trend and Forcarst to 2025 - Prof Research. [Link]

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. China Intermediates 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety and handling of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

An In-Depth Technical Guide to the Safe Handling of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling procedures for this compound. As a key intermediate in various synthetic pathways, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, empowering researchers to make informed safety decisions.

Chemical Identification and Properties

Correctly identifying the compound and understanding its physical properties is the foundation of safe handling.

Table 1: Chemical Identifiers and Key Properties

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Bromo-5-fluoro-4-nitrotoluene | [1] |

| CAS Number | 64695-96-1 | [2] |

| Molecular Formula | C₇H₅BrFNO₂ | [1] |

| Molecular Weight | 234.02 g/mol | [1] |

| Appearance | White to off-white or brown solid/powder |

| Storage Temperature | Room Temperature (Sealed in dry conditions) |[3] |

Hazard Analysis and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with acute toxicity and irritation.

Caption: GHS07 Exclamation Mark Pictogram and associated signal word.

Table 2: GHS Hazard Statements

| Code | Hazard Statement | Classification | Source(s) |

|---|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [1][4] |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | [1][4] |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | [1][4] |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [1][4] |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | [1][4] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) |[1][4] |

Expert Insight: Beyond the immediate hazards listed, it is critical to recognize that this compound is a nitroaromatic substance. Compounds in this class can pose a risk of methemoglobinemia upon absorption.[3][5] This condition impairs the oxygen-carrying capacity of the blood, and its onset can be delayed for several hours after exposure.[3][5] Early symptoms may include headache, dizziness, and cyanosis (a bluish tint to the skin).[5]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and appropriate PPE is mandatory to mitigate the risks associated with this compound. All work must be conducted in a certified chemical fume hood.[6]

Personal Protective Equipment (PPE) Selection Protocol

The selection of PPE is not a one-size-fits-all process; it must be tailored to the specific experimental conditions. The following workflow provides a logical framework for determining the appropriate level of protection.

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Detailed PPE Specifications

-

Eye and Face Protection : At a minimum, chemical safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards must be worn.[6] When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[6][7]

-

Hand Protection : Chemical-resistant nitrile gloves are a suitable choice for incidental contact.[6] It is imperative to inspect gloves for tears or pinholes before each use. If contamination occurs, gloves must be removed and changed immediately, followed by hand washing.[7]

-

Body Protection : A flame-resistant laboratory coat should be worn and kept fully buttoned.[6]

-

Respiratory Protection : All weighing and transfer operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] If there is a potential for aerosolization or if work must be conducted outside of a fume hood, a NIOSH/MSHA-approved respirator is required.[6]

Safe Handling and Storage Procedures

Laboratory Handling Protocol

-

Preparation : Before handling, ensure a chemical fume hood is operational and that an eyewash station and safety shower are unobstructed and accessible.[6]

-

Weighing and Transfer : Conduct all weighing and transfer operations of the solid compound on a disposable weigh paper or within a container inside the fume hood to contain any dust.[6]

-

Experimental Use : Keep all containers clearly labeled. Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[6]

-

Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn.[6] Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Storage Requirements

-

Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area.[8][9] The recommended storage condition is room temperature.

-

Incompatibilities : This compound must be stored away from strong oxidizing agents and strong bases.[3][5][8]

-

Causality : Nitroaromatic compounds can react exothermically and sometimes violently with strong oxidizing agents. Contact with strong bases can lead to decomposition or unwanted side reactions.

-

Emergency Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

Spill Management

The appropriate response depends on the scale and location of the spill.

Caption: Decision tree for responding to a spill of this compound.

First Aid Measures

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[8][10]

-

Skin Contact : Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs or if you feel unwell.[8][9]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice/attention.[8][10]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[8][10]

Disposal Considerations

Waste disposal must be handled with the same care as the active chemical.

-

Chemical Waste : All surplus material and contaminated consumables (e.g., gloves, weigh papers, cleaning materials) must be collected in a suitable, closed, and clearly labeled container for hazardous waste.[3][8]

-

Disposal Method : Disposal must be conducted through a licensed and approved waste disposal company. Do not dispose of this chemical into drains or the environment.[3][8]

References

-

PubChem Compound Summary for CID 10036983, 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 23284664, 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene. National Center for Biotechnology Information. [Link]

- Chemical Label Information for this compound.

-

Personal Protective Equipment (PPE). U.S. Environmental Protection Agency (EPA). [Link]

-

Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

-

Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Cole-Parmer. [Link]

-

A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA). [Link]

Sources

- 1. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 64695-96-1 [chemicalbook.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. chemical-label.com [chemical-label.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. benchchem.com [benchchem.com]

- 7. hsa.ie [hsa.ie]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. Page loading... [guidechem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-bromo-5-fluoro-2-methyl-4-nitrobenzene, a polysubstituted aromatic compound of interest in synthetic chemistry. In the absence of a definitive crystal structure for this specific isomer (CAS No. 64695-96-1), this document synthesizes data from closely related analogs, spectroscopic principles, and computational chemistry predictions to elucidate its structural characteristics. We will explore the intricate interplay of steric and electronic effects governed by the bromo, fluoro, methyl, and nitro substituents, which collectively dictate the geometry of the benzene ring and the orientation of the nitro and methyl groups. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of structure-property relationships in complex aromatic systems.

Introduction: The Significance of Polysubstituted Nitroaromatics

Polysubstituted nitroaromatics are a cornerstone of modern organic chemistry, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and energetic materials. The specific arrangement of substituents on the benzene ring profoundly influences the molecule's reactivity, polarity, and three-dimensional shape. This compound is a prime example of a molecule where multiple functional groups with opposing electronic properties and varying steric demands are present. Understanding the nuanced structural details of this compound is paramount for predicting its chemical behavior and designing synthetic pathways that leverage its unique properties.

Elucidation of the Molecular Structure

The molecular structure of this compound is defined by the covalent bonding arrangement of its constituent atoms and the resulting three-dimensional geometry. While a definitive X-ray crystal structure is not publicly available, we can predict its key structural parameters based on fundamental chemical principles and data from analogous compounds.

The Benzene Ring: A Distorted Hexagon

In an unsubstituted benzene molecule, the C-C bond lengths are all equivalent (approximately 1.39 Å), and all internal bond angles are 120°. However, the presence of multiple substituents with different electronic properties (electron-donating methyl group and electron-withdrawing nitro, fluoro, and bromo groups) induces a distortion in the benzene ring of this compound.

The electron-donating methyl group will tend to increase electron density in the ring, particularly at the ortho and para positions, which can slightly lengthen the adjacent C-C bonds. Conversely, the strongly electron-withdrawing nitro group will decrease electron density, potentially shortening the C-C bonds to which it is attached. The halogens, bromine and fluorine, exhibit a dual role with inductive electron withdrawal and resonance electron donation, further contributing to the complexity of the bond length and angle distribution.

Predicted Structural Parameters

The following table summarizes the predicted bond lengths and angles for this compound. These values are estimations based on data from related crystal structures, such as that of 1-bromo-4-methyl-2-nitrobenzene, and standard covalent radii.[1][2]

| Parameter | Predicted Value | Rationale |

| Bond Lengths (Å) | ||

| C-Br | 1.90 | Standard C(sp²)-Br bond length. |

| C-F | 1.35 | Standard C(sp²)-F bond length. |

| C-N | 1.47 | Influenced by the electronic push-pull between the nitro and methyl groups. |

| N-O | 1.22 | Average N-O bond length in nitro groups. |

| C-C (ring) | 1.38 - 1.41 | Variation due to substituent effects. |

| C-C (methyl) | 1.51 | Standard C(sp²)-C(sp³) bond length. |

| Bond Angles (°) | ||

| C-C-Br | 119 - 121 | Steric influence of adjacent substituents. |

| C-C-F | 118 - 120 | Electronegativity of fluorine affects the angle. |

| C-C-N | 118 - 122 | Steric hindrance from the ortho-methyl group. |

| O-N-O | ~124 | Typical angle for a nitro group. |

| C-C-C (ring) | 118 - 122 | Deviation from ideal 120° due to substituent strain. |

Conformational Analysis: The Orientation of Substituents

Conformational analysis of this compound primarily focuses on the rotational freedom of the nitro and methyl groups relative to the plane of the benzene ring.

The Nitro Group: A Battle of Sterics and Resonance

The nitro group's conformation is a delicate balance between two opposing forces:

-

Resonance Stabilization: Maximum resonance stabilization between the nitro group and the benzene ring occurs when they are coplanar. This allows for the delocalization of pi-electrons, which is energetically favorable.

-

Steric Hindrance: The presence of the ortho-methyl group creates significant steric repulsion with the oxygen atoms of the nitro group. This steric clash forces the nitro group to twist out of the plane of the benzene ring.

Based on studies of similarly ortho-substituted nitrobenzenes, it is highly probable that the nitro group in this compound is not coplanar with the aromatic ring.[1][2] The dihedral angle (the angle of twist) is likely to be significant, potentially in the range of 30-60°. This twisting has a profound impact on the molecule's electronic properties, as it disrupts the resonance interaction between the nitro group and the ring.

The Methyl Group: Free to Rotate?

The methyl group, being much smaller than the nitro group, experiences a lower barrier to rotation. While there will be some energetic preference for a staggered conformation relative to the ortho C-H bond, for most practical purposes at room temperature, the methyl group can be considered to be freely rotating.

The interplay of these conformational factors is crucial for understanding the molecule's reactivity and its interactions with other molecules, for instance, in a biological active site or a crystal lattice.

Methodologies for Structural and Conformational Analysis

A multi-pronged approach is necessary to definitively determine the structure and conformation of this compound.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state.

-

Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a suitable solvent.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. From this, the positions of all non-hydrogen atoms are determined. Hydrogen atoms are typically placed in calculated positions.

-

Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, which would definitively reveal the conformation of the nitro group.

Spectroscopic Techniques: A Window into Structure

Spectroscopic methods provide valuable information about the molecular structure and connectivity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the number and connectivity of the hydrogen and carbon atoms. The chemical shifts would be influenced by the electron-donating and -withdrawing nature of the substituents.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups. The symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530 and 1350 cm-1) would be prominent.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can be used to deduce structural features.

Computational Chemistry: A Predictive Powerhouse

In the absence of experimental data, computational methods, particularly density functional theory (DFT), are invaluable for predicting molecular structure and conformation.

-

Initial Structure: A 2D or 3D model of this compound is constructed.

-

Method and Basis Set Selection: A suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) are chosen to balance accuracy and computational cost.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms.[3][4] This process yields the lowest energy conformation.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

Synthesis and Reactivity Insights

The synthesis of this compound typically involves the nitration of a corresponding substituted toluene. For instance, the nitration of 2-bromo-4-fluorotoluene with potassium nitrate in concentrated sulfuric acid has been reported.[5] The regioselectivity of this reaction is governed by the directing effects of the existing bromo and fluoro substituents.

The reactivity of this molecule in subsequent synthetic steps will be heavily influenced by its structure. The twisted conformation of the nitro group, for example, may alter its directing effect in electrophilic aromatic substitution reactions.

Conclusion

The molecular structure and conformation of this compound are dictated by a complex interplay of steric and electronic effects. While a definitive experimental structure remains to be determined, a combination of data from analogous compounds and theoretical predictions provides a robust model. The benzene ring is expected to be distorted from a perfect hexagon, and the nitro group is predicted to be significantly twisted out of the plane of the ring due to steric hindrance from the adjacent methyl group. A comprehensive understanding of these structural nuances is essential for any researcher or scientist working with this and related polysubstituted aromatic compounds. Further experimental work, particularly single-crystal X-ray diffraction, is warranted to validate and refine the structural model presented in this guide.

References

-

PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

- Domenicano, A., & Hargittai, I. (2007). Molecular structure and conformation of nitrobenzene reinvestigated by combined analysis of gas-phase electron diffraction, rotational constants, and theoretical calculations. Structural Chemistry, 18(5), 739-753.

- Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641.

-

Sherrill, C. D. (2020, March 28). Geometry Optimization in Computational Chemistry [Video]. YouTube. [Link]

-

Chemistry For Everyone. (2024, February 6). What Is Geometry Optimization In Computational Chemistry? [Video]. YouTube. [Link]

- Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2641.

-

NIST. (n.d.). Benzene, 2-bromo-1-methyl-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

- Armstrong, A., et al. (2008). Stereoselective synthesis of 2,4,5-trisubstituted piperidines by carbonyl ene and Prins cyclisations. Organic & Biomolecular Chemistry, 6(18), 3348-3359.

Sources

An In-depth Technical Guide to 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction